1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid
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Overview
Description
1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a 2-methylfuran-3-carbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the 2-Methylfuran-3-carbonyl Group: This step involves the acylation of the piperidine ring with 2-methylfuran-3-carbonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. For example, the use of rhodium catalysts in the hydrogenation step can improve the selectivity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Pipecolic Acid: A carboxylic acid derivative of piperidine, similar in structure but lacking the furan ring.
1-(Pyridine-3-carbonyl)piperidine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a furan ring.
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid: Similar structure but with the carbonyl group at a different position on the furan ring.
Uniqueness: 1-(2-Methylfuran-3-carbonyl)piperidine-2-carboxylic acid is unique due to the presence of the 2-methylfuran-3-carbonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2-methylfuran-3-carbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-8-9(5-7-17-8)11(14)13-6-3-2-4-10(13)12(15)16/h5,7,10H,2-4,6H2,1H3,(H,15,16) |
InChI Key |
BEGSDUDKWCWBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
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